3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate can be synthesized through the reaction of 3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields the triflate ester as the main product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of reactions, including:
Nucleophilic Substitution: The triflate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction: The compound can be reduced to form 3,4-dihydronaphthalen-1-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Nucleophilic Substitution: The major products are substituted naphthalenes, depending on the nucleophile used.
Reduction: The major product is 3,4-dihydronaphthalen-1-ol.
Scientific Research Applications
3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate involves the activation of the triflate group, which acts as a leaving group in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydronaphthalen-1-yl methanesulfonate
- 3,4-Dihydronaphthalen-1-yl tosylate
- 3,4-Dihydronaphthalen-1-yl mesylate
Uniqueness
3,4-Dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to its triflate group, which is a better leaving group compared to methanesulfonate, tosylate, and mesylate groups . This makes it more reactive in nucleophilic substitution reactions, allowing for more efficient synthesis of various compounds .
Properties
IUPAC Name |
3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPPJULGDKMUML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450194 | |
Record name | Methanesulfonic acid, trifluoro-, 3,4-dihydro-1-naphthalenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123994-49-0 | |
Record name | Methanesulfonic acid, trifluoro-, 3,4-dihydro-1-naphthalenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70450194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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